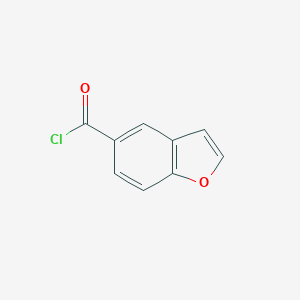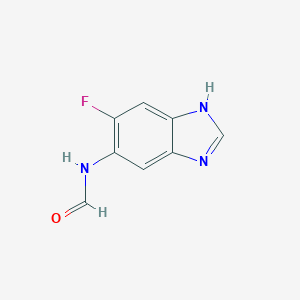
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite, also known as TPEP-d5, is a deuterated phosphite compound used in scientific research. It is a stable, non-toxic, and non-volatile liquid that is commonly used as a reducing agent and a source of deuterium in organic synthesis. TPEP-d5 has gained popularity in recent years due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a reducing agent involves the transfer of a hydride ion to the carbonyl or nitro compound. The deuterated ethyl group acts as a leaving group, resulting in the formation of the reduced product and Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a byproduct. The use of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a reducing agent is preferred over other reducing agents due to its high selectivity and mild reaction conditions.
Effets Biochimiques Et Physiologiques
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is a non-toxic and non-volatile compound and has no known biochemical or physiological effects. It is considered safe for use in laboratory experiments and is not known to cause any adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a reducing agent offers several advantages over other reducing agents. It is highly selective, mild, and easy to handle. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is also a source of deuterium, which is useful in NMR spectroscopy. However, Tris(1,1,2,2,2-pentadeuterioethyl) phosphite has some limitations, including its high cost and limited availability. It is also not suitable for use in large-scale reactions due to its low reactivity.
Orientations Futures
There are several future directions for the use of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite in scientific research. One potential application is in the synthesis of deuterated compounds for use in pharmaceuticals and drug development. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite could also be used in the synthesis of complex organic molecules for use in materials science and nanotechnology. Further research is needed to explore the full potential of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite and its applications in various fields.
Conclusion
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite, or Tris(1,1,2,2,2-pentadeuterioethyl) phosphite, is a deuterated phosphite compound used in scientific research. Its unique properties make it a valuable tool in the synthesis of complex organic molecules and as a source of deuterium in NMR spectroscopy. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is a safe and non-toxic compound with no known adverse effects on human health or the environment. Further research is needed to explore the full potential of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite and its applications in various fields.
Méthodes De Synthèse
The synthesis of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite involves the reaction of phosphorus trichloride with deuterated ethanol in the presence of a base such as triethylamine. The resulting product is purified through distillation and can be stored as a colorless liquid. The use of deuterated ethanol ensures that all five hydrogen atoms in the ethyl group are replaced with deuterium, resulting in a highly deuterated compound.
Applications De Recherche Scientifique
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite has various applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reducing agent for the reduction of carbonyl compounds and nitro compounds. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is also used as a source of deuterium in the synthesis of deuterated compounds for use in NMR spectroscopy. Its unique properties make it a valuable tool in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
tris(1,1,2,2,2-pentadeuterioethyl) phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBKCUKTQZUTL-NLBPYYKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

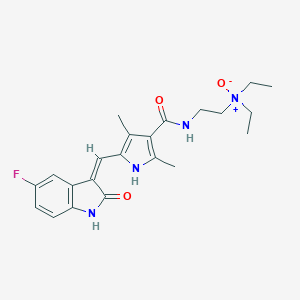
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
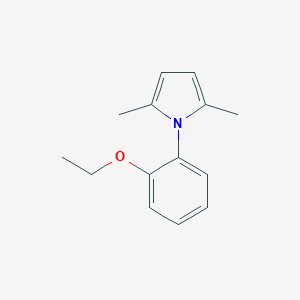
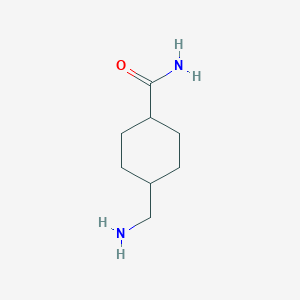
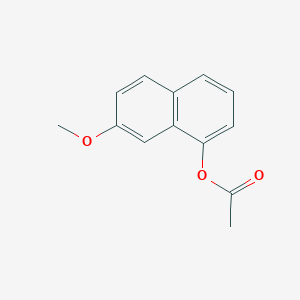
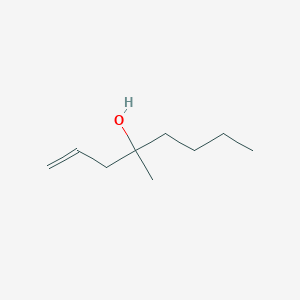
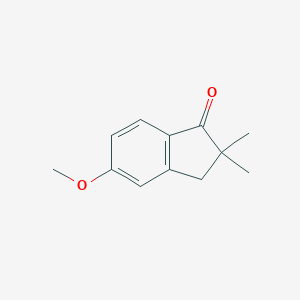
![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)
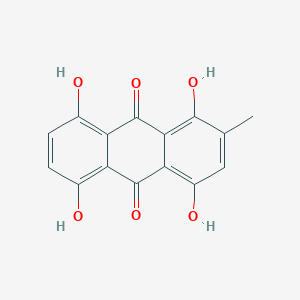
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)


